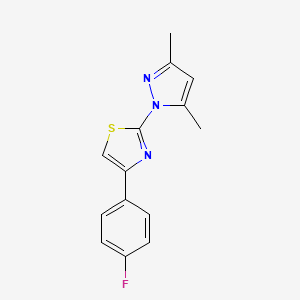

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole

CAS No.: 82100-75-2

Cat. No.: VC4310559

Molecular Formula: C14H12FN3S

Molecular Weight: 273.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82100-75-2 |

|---|---|

| Molecular Formula | C14H12FN3S |

| Molecular Weight | 273.33 |

| IUPAC Name | 2-(3,5-dimethylpyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole |

| Standard InChI | InChI=1S/C14H12FN3S/c1-9-7-10(2)18(17-9)14-16-13(8-19-14)11-3-5-12(15)6-4-11/h3-8H,1-2H3 |

| Standard InChI Key | QXVKAVDRZZFQTE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C |

Introduction

Chemical Structure and Physicochemical Properties

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole is a bicyclic organic compound with the molecular formula C₁₄H₁₂FN₃S and a molecular weight of 273.33 g/mol . Its structure features a thiazole ring (a five-membered ring containing sulfur and nitrogen) substituted at position 2 with a 3,5-dimethylpyrazole group and at position 4 with a 4-fluorophenyl group. The IUPAC name, 2-(3,5-dimethylpyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 82100-75-2 | |

| Molecular Formula | C₁₄H₁₂FN₃S | |

| Molecular Weight | 273.33 g/mol | |

| SMILES Notation | CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C | |

| XLogP3-AA (Predicted) | 3.4 |

The compound’s solubility profile remains uncharacterized in public databases, though its lipophilicity (predicted XLogP3-AA = 3.4) suggests moderate hydrophobicity . The fluorophenyl group enhances metabolic stability and membrane permeability, traits advantageous in drug design .

Synthesis and Structural Elucidation

Synthetic Routes

The compound is synthesized via cyclocondensation reactions. One reported method involves 2-bromo-4'-fluoroacetophenone as a starting material, which undergoes nucleophilic substitution with thiourea derivatives to form the thiazole core . Subsequent functionalization with 3,5-dimethylpyrazole completes the structure.

A solvent-free, eco-friendly approach adapted from recent thiazole syntheses (e.g., NBS-assisted regioselective cyclization) could theoretically apply here, though direct evidence is lacking . Such methods prioritize atom economy and reduce hazardous byproducts.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 2-Bromo-4'-fluoroacetophenone, thiourea, EtOH, reflux | 76% | |

| 2 | 3,5-Dimethylpyrazole, K₂CO₃, DMF, 80°C | 62% |

Structural confirmation relies on spectroscopic techniques:

-

¹H NMR: Singlets for pyrazole C₃/C₅ methyl groups (δ ~2.3 ppm), aromatic protons (δ 7.1–7.4 ppm) .

-

MS: Molecular ion peak at m/z 273.33[M+H]⁺.

| Compound Class | Target Pathogen | Activity (MIC/EC₅₀) | Reference |

|---|---|---|---|

| 5-Acyl-2-(pyrazol-1-yl)thiazoles | S. aureus | 50 μg/mL | |

| Pyrazolyl-thiazoles | P. mirabilis | 62.5 μg/mL | |

| C. albicans | 62.5 μg/mL |

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity include:

-

Fluorophenyl Group: Enhances lipophilicity and target binding via halogen bonding .

-

Pyrazole Methyl Groups: Improve metabolic stability by shielding reactive sites .

-

Thiazole Ring: Essential for electronic interactions with microbial enzymes .

Modifications at the thiazole C₅ position (e.g., acyl groups) further boost potency, as seen in derivatives with MICs ≤25 μg/mL .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume